molecular formula C11H14O B1365090 3-Tert-butylbenzaldehyde CAS No. 23039-28-3

3-Tert-butylbenzaldehyde

Cat. No. B1365090
CAS RN: 23039-28-3
M. Wt: 162.23 g/mol
InChI Key: HKEQMVXZDQLSDY-UHFFFAOYSA-N
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Description

3-Tert-butylbenzaldehyde is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da .


Physical And Chemical Properties Analysis

3-Tert-butylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 167.8±3.0 cm3 .

Scientific Research Applications

1. Thermophysical Properties and Manufacturing Applications

3-Tert-butylbenzaldehyde and its derivatives, such as 4-tert-butylbenzaldehyde, have significant applications in the manufacturing of fragrances and agricultural chemicals. A study by Kosuru et al. (2019) focused on measuring the vapor pressure and other thermophysical properties like refractive index, density, viscosity, and surface tension of 4-tert-butylbenzaldehyde. These properties are crucial for industrial applications in manufacturing processes (Kosuru et al., 2019).

2. Chemical Synthesis and Derivative Development

The synthesis of derivatives of 3-Tert-butylbenzaldehyde is an area of significant research. For instance, Longchao (2013) reported on the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, a process critical for developing new chemical compounds with potential applications in various fields, including medicinal chemistry (Longchao, 2013).

3. Quantum Chemical Studies and Molecular Docking

In the realm of quantum chemistry and molecular docking, the derivatives of 3-Tert-butylbenzaldehyde, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, have been subjected to extensive studies. Mary and James (2020) conducted FT-IR, FT-Raman, UV-Visible, and NMR spectral studies along with density functional theory computations on this molecule. Their research provided insights into the molecular structure and potential antiviral activity against various types of influenza viruses (Mary & James, 2020).

4. Advanced Material Development

The derivatives of 3-Tert-butylbenzaldehyde play a crucial role in developing advanced materials. For instance, Wang et al. (2020) described the synthesis of highly soluble polyimides using a monomer derived from 3,5-di-tert-butylbenzaldehyde. These polyimides showed promising properties like high solubility, good gas separation, and optical transparency, making them suitable for various industrial applications (Wang et al., 2020).

5. Catalytic Applications

Research has also been conducted on the catalytic applications of 3-Tert-butylbenzaldehyde derivatives. For example, Sutradhar et al. (2016) synthesized iron(III) and cobalt(III) complexes using Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which acted as catalysts in the microwave-assisted oxidation of alcohols. This illustrates the potential of these compounds in catalytic processes and organic synthesis (Sutradhar et al., 2016).

Safety And Hazards

3-Tert-butylbenzaldehyde may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace, and protective gloves should be worn .

properties

IUPAC Name

3-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEQMVXZDQLSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436531
Record name 3-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylbenzaldehyde

CAS RN

23039-28-3
Record name 3-(1,1-Dimethylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23039-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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